2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile

CAS No.: 65242-19-5

Cat. No.: VC2035370

Molecular Formula: C10H11N3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65242-19-5 |

|---|---|

| Molecular Formula | C10H11N3 |

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile |

| Standard InChI | InChI=1S/C10H11N3/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h5H,1-4H2,(H2,12,13) |

| Standard InChI Key | ZBOFTCWMOSKYLC-UHFFFAOYSA-N |

| SMILES | C1CCC2=NC(=C(C=C2C1)C#N)N |

| Canonical SMILES | C1CCC2=NC(=C(C=C2C1)C#N)N |

Introduction

Structural Characteristics

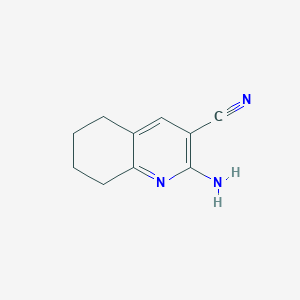

2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile possesses a distinctive molecular structure that contributes to its chemical and biological properties. The compound has a molecular formula of C₁₀H₁₁N₃ and a molecular weight of 173.21 g/mol, containing three nitrogen atoms in its structure . It is characterized by a partially saturated quinoline ring system where the benzene portion is fully hydrogenated (positions 5, 6, 7, and 8), while the pyridine portion remains aromatic.

The compound features two key functional groups: an amino group (-NH₂) at position 2 and a carbonitrile group (-C≡N) at position 3. These functional groups play crucial roles in the compound's reactivity and potential biological interactions. The amino group provides a site for hydrogen bonding and nucleophilic reactions, while the carbonitrile group can participate in various transformations and serve as a precursor for other functional groups.

Table 1 summarizes the key structural information of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁N₃ |

| Molecular Weight | 173.21 g/mol |

| CAS Number | 65242-19-5 |

| IUPAC Name | 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile |

| SMILES | C1CCC2=NC(=C(C=C2C1)C#N)N |

| InChI | InChI=1S/C10H11N3/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h5H,1-4H2,(H2,12,13) |

| InChIKey | ZBOFTCWMOSKYLC-UHFFFAOYSA-N |

The structural arrangement of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile contributes to its physicochemical properties. The tetrahydroquinoline scaffold provides a balance between rigidity and flexibility, while the presence of the carbonitrile group enhances the compound's polarity. The amino group at position 2 can participate in hydrogen bonding, which affects the compound's solubility and potential interactions with biological targets.

Additionally, mass spectrometry data provides valuable insights into the compound's behavior in different ionization environments. Table 2 presents the predicted collision cross section (CCS) data for various adducts of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 174.10257 | 142.5 |

| [M+Na]+ | 196.08451 | 154.4 |

| [M+NH4]+ | 191.12911 | 148.2 |

| [M+K]+ | 212.05845 | 144.3 |

| [M-H]- | 172.08801 | 138.2 |

| [M+Na-2H]- | 194.06996 | 145.9 |

| [M]+ | 173.09474 | 142.1 |

| [M]- | 173.09584 | 142.1 |

These CCS values provide important information for analytical identification and characterization of the compound using ion mobility spectrometry coupled with mass spectrometry .

Synthesis Methods

The synthesis of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile can be achieved through several efficient methods, with multi-component reactions being the most commonly employed approach. These synthetic routes offer varying degrees of complexity, yield, and applicability, providing researchers with options based on available resources and specific requirements.

Multi-Component Reaction

The most prevalent method for synthesizing 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves a multi-component reaction between cyclohexanone, malononitrile (or its derivatives), and ammonium acetate . In a typical procedure, cyclohexanone is treated with benzylidenemalononitrile in the presence of ammonium acetate, using ethanol as a solvent under reflux conditions . This one-pot reaction proceeds through a series of condensation and cyclization steps, ultimately forming the tetrahydroquinoline core structure with the amino and carbonitrile functional groups in place.

Research has shown that the amount of ammonium acetate is crucial for optimizing the yield of this reaction. Studies indicate that 8 mmol of ammonium acetate for 1 mmol of reactants provides the maximum yield . The reaction typically requires refluxing for 5 hours, followed by concentration and cooling of the reaction mixture to facilitate crystal formation. The separated solid is then filtered, washed with aqueous ethanol, and recrystallized to obtain the pure compound .

Catalytic Hydrogenation

An alternative approach involves the catalytic hydrogenation of the corresponding fully aromatic quinoline derivatives. This method entails the preparation of acetamido-substituted quinolines, followed by selective hydrogenation of the benzene ring and subsequent hydrolysis of the acetamide group . The selective reduction of the benzene portion of the quinoline ring structure can be achieved using various catalysts, including palladium on carbon or platinum oxide, under hydrogen atmosphere.

The yield of this method is generally good when the acetamido substituent is present on the pyridine ring, making it particularly suitable for the synthesis of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile . This approach offers the advantage of regioselectivity, allowing for the precise control of the reduction process and the preservation of the functional groups.

Alternative Synthetic Routes

Several other methods have been reported for the synthesis of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its derivatives. These include:

-

The reaction of 3-oxopropanenitrile derivatives with activated aldehydes in the presence of ammonium acetate and a suitable catalyst .

-

The use of microwave-assisted synthesis, which offers shorter reaction times and potentially higher yields.

-

Green chemistry approaches employing environmentally friendly catalysts and solvents.

These synthetic methods provide researchers with a range of options for preparing 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile based on specific requirements, available resources, and environmental considerations.

Chemical Properties and Reactions

2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile exhibits diverse chemical reactivity due to its functional groups and heterocyclic structure. Its chemical properties are largely determined by the amino group at position 2 and the carbonitrile group at position 3, both of which provide sites for various transformations and modifications.

Reactivity of the Amino Group

The amino group at position 2 of the tetrahydroquinoline ring is a key site for chemical modifications. It can undergo several reactions typical of primary amines:

-

Diazotization: Reaction with sodium nitrite in concentrated sulfuric acid and acetic acid leads to the formation of triazino[4,5-b]quinolin-4-ol derivatives .

-

Acylation: The amino group can be acylated with acyl chlorides or anhydrides to form amide derivatives.

-

Alkylation: Reaction with alkyl halides under basic conditions leads to N-alkylated products.

-

Condensation: The amino group can undergo condensation reactions with aldehydes, ketones, or ortho esters. For instance, reaction with triethylorthoformate in the presence of a catalytic amount of acetic anhydride produces methaneimidates, which serve as versatile intermediates for further transformations .

Transformations of the Carbonitrile Group

The carbonitrile (C≡N) group at position 3 is another reactive center that can be converted to various functional groups:

-

Hydrolysis: Under basic conditions (e.g., 20% alcoholic KOH solution), the nitrile group can be hydrolyzed to form 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxamide. The IR spectra of these products show the absence of bands corresponding to the CN group and the presence of amide CO bands at approximately 1669-1675 cm⁻¹ .

-

Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride or hydrogen with a suitable catalyst.

-

Cyclization reactions: The carbonitrile group can participate in cyclization reactions with various reagents to form condensed heterocyclic systems.

Formation of Condensed Heterocyclic Systems

2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile serves as a valuable precursor for the synthesis of condensed heterocyclic systems:

-

Reaction with chloroformamidine hydrochloride in diglyme leads to the formation of pyrimido[4,5-b]quinoline derivatives .

-

Treatment of methaneimidates (derived from the reaction with triethylorthoformate) with 4-pyridinecarbohydrazide results in the formation of triazolo[5,1-f]pyrimidine derivatives .

-

Diazotization of 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxamide (obtained by hydrolysis of the nitrile group) produces triazino[4,5-b]quinolin-4-ol derivatives .

Table 4 summarizes the key chemical reactions of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile:

| Reaction Type | Reagents | Products |

|---|---|---|

| Reaction with chloroformamidine hydrochloride | Chloroformamidine hydrochloride in diglyme | Pyrimido[4,5-b]quinoline derivatives |

| Reaction with triethylorthoformate | Triethylorthoformate with catalytic acetic anhydride | Methaneimidates |

| Hydrolysis in alkaline conditions | 20% alcoholic KOH solution | 2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide |

| Diazotization | Sodium nitrite in concentrated H₂SO₄-HOAc | Triazino[4,5-b]quinolin-4-ol derivatives |

| Condensation of methaneimidates | 4-Pyridinecarbohydrazide in dioxane | Triazolo[5,1-f]pyrimidine derivatives |

These chemical transformations highlight the versatility of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile as a synthetic intermediate in the preparation of diverse heterocyclic compounds with potential biological activities.

Biological Activities

2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its derivatives exhibit a range of biological activities, making them valuable candidates for pharmaceutical development. Research has uncovered several potential therapeutic applications for these compounds, with significant implications for drug discovery and development.

Anti-inflammatory Properties

One of the most notable biological activities of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives is their anti-inflammatory potential. Research indicates that these compounds can exhibit significant anti-inflammatory properties, making them potential candidates for treating inflammatory conditions . Docking studies into the catalytic site of p38 mitogen-activated protein kinase (MAPK) have been used to identify potential anti-inflammatory lead compounds among these derivatives, suggesting a mechanism involving the inhibition of key inflammatory signaling pathways .

The anti-inflammatory activity of these compounds may be attributed to their ability to modulate various physiological processes involved in inflammation, such as the production of pro-inflammatory cytokines and the regulation of immune cell function. This makes them promising candidates for the development of novel anti-inflammatory drugs with potentially fewer side effects compared to existing therapies.

Antimicrobial and Anticancer Activities

2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile has been studied for its potential antimicrobial and anticancer activities. The compound and its derivatives have shown promising results in preliminary screenings, suggesting their potential utility in fighting infections and treating various types of cancer.

Research on related tetrahydroquinoline derivatives has demonstrated significant antiproliferative activity against various cancer cell lines by inducing apoptosis or disrupting cell cycle progression. This suggests that 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile may serve as a scaffold for the development of novel anticancer agents that target specific cellular mechanisms involved in cancer progression.

Enzyme Inhibition Properties

Studies have shown that 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its derivatives can function as enzyme inhibitors. Their structure allows for effective binding to various enzymes, suggesting applications in drug development for conditions requiring enzyme modulation. This property makes them valuable tools for studying enzyme function and developing therapeutic strategies that target specific enzymatic pathways.

Mechanisms of Action

The biological activities of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its derivatives are mediated through various mechanisms:

-

Reactive Oxygen Species (ROS) Modulation: These compounds may induce mitochondrial dysfunction by increasing ROS levels in cancer cells, contributing to their antiproliferative effects.

-

Inhibition of Thiol-dependent Enzymes: They can potentially downregulate thiol-dependent enzymes involved in cellular defense mechanisms against oxidative stress.

-

Interaction with Specific Molecular Targets: The amino and nitrile groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity.

-

Inhibition of Inflammatory Signaling: They may interfere with key inflammatory signaling pathways, such as the p38 MAPK pathway, contributing to their anti-inflammatory effects .

These mechanisms highlight the complex and multifaceted nature of the biological activities of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile, underscoring its potential as a versatile scaffold for drug development.

Research Applications

2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile has found numerous applications in research across various fields, demonstrating its versatility and importance in scientific investigations. Its unique structural and chemical properties make it a valuable compound in pharmaceutical research, chemical synthesis, and materials science.

Drug Discovery and Development

In pharmaceutical research, 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile serves as a valuable building block for drug discovery. The compound provides a scaffold that can be modified to optimize drug-like properties, such as bioavailability, metabolic stability, and target specificity. Its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, make it an attractive starting point for developing novel therapeutic agents.

Researchers use this compound as a lead structure for medicinal chemistry programs, employing strategies such as structure-activity relationship (SAR) studies to identify derivatives with enhanced biological activity and improved pharmacokinetic profiles. The versatility of the tetrahydroquinoline scaffold allows for diverse structural modifications, enabling the creation of compound libraries for high-throughput screening against various therapeutic targets.

Synthesis of Bioactive Molecules

2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile is extensively used in the synthesis of bioactive molecules with diverse therapeutic potentials. Its functional groups provide synthetic handles for the preparation of complex heterocyclic systems with enhanced biological activities. For instance, it serves as a precursor for the synthesis of condensed heterocycles such as pyrimido[4,5-b]quinolines, triazolo[5,1-f]pyrimidines, and triazino[4,5-b]quinolines, which have shown promising biological activities .

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile, it is instructive to compare it with structurally related derivatives. This comparative analysis highlights the impact of structural modifications on physical properties, chemical reactivity, and biological activities, providing valuable insights for rational design and optimization.

Structural Comparison with Related Derivatives

Table 3 presents a comparative analysis of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its structurally related derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile | C₁₀H₁₁N₃ | 173.21 | Basic tetrahydroquinoline scaffold with amino and carbonitrile groups |

| 2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | C₁₂H₁₅N₃ | 201.27 | Ethyl substituent at position 6 |

| 2-Amino-5,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | C₁₂H₁₅N₃ | 201.27 | Methyl substituents at positions 5 and 7 |

| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | C₁₆H₁₅N₃ | 249.31 | Phenyl substituent at position 4 |

Future Research Directions

The exploration of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its derivatives presents numerous opportunities for future research across various scientific disciplines. These potential avenues for investigation could significantly advance our understanding of this compound class and expand its applications in multiple fields.

Expansion of Structural Diversity

Future research could focus on expanding the structural diversity of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives through rational design and synthesis. This might include:

-

Development of novel synthetic methodologies to access previously unexplored substitution patterns on the tetrahydroquinoline scaffold.

-

Introduction of stereogenic centers and preparation of enantiomerically pure compounds to investigate the impact of stereochemistry on biological activity.

-

Creation of hybrid molecules combining the tetrahydroquinoline scaffold with other privileged structures to generate compounds with unique property profiles.

-

Exploration of bioisosteric replacements for the amino and carbonitrile groups to optimize pharmacokinetic properties and biological activities.

Such structural explorations would contribute to a more comprehensive understanding of structure-activity relationships and potentially lead to the discovery of compounds with enhanced biological activities or novel properties.

Advanced Biological Evaluations

More detailed biological evaluations of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its derivatives could provide valuable insights into their therapeutic potential:

-

Comprehensive screening against a wider range of biological targets, including specific enzymes, receptors, and cellular pathways implicated in various diseases.

-

Investigation of their potential as multi-target drugs capable of simultaneously modulating multiple disease-relevant pathways.

-

Detailed mechanistic studies to elucidate their precise modes of action at the molecular and cellular levels.

-

In vivo evaluations to assess their pharmacokinetic properties, efficacy, and safety profiles in relevant disease models.

These studies would help identify the most promising candidates for further development and provide critical information for optimizing their therapeutic potential.

Applications in Materials Science

The unique structural features of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives suggest potential applications in materials science that merit exploration:

-

Development of functional materials for optoelectronic applications, leveraging the compounds' electronic properties and potential for π-conjugation.

-

Creation of coordination polymers and metal-organic frameworks using the compounds as ligands, potentially leading to materials with interesting properties for catalysis, gas storage, or separation.

-

Investigation of their potential as components in responsive materials that change properties in response to external stimuli.

These applications would expand the utility of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives beyond their traditional pharmaceutical applications, potentially leading to innovative materials with unique properties.

Computational and Theoretical Studies

Advanced computational and theoretical studies could provide deeper insights into the properties and behavior of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives:

-

Quantum mechanical calculations to elucidate electronic structures, reactivity patterns, and binding interactions with biological targets.

-

Molecular dynamics simulations to investigate conformational preferences and dynamic behaviors in solution and biological environments.

-

Structure-based virtual screening and rational design approaches to identify promising derivatives with optimized properties for specific applications.

-

Quantitative structure-activity relationship (QSAR) studies to develop predictive models for biological activities based on structural features.

These computational approaches would complement experimental studies and accelerate the discovery and optimization of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives for various applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume